molecular formula C14H12N2O B101161 4-Ethoxybenzo[c]cinnoline CAS No. 19174-71-1

4-Ethoxybenzo[c]cinnoline

Cat. No. B101161
CAS RN: 19174-71-1
M. Wt: 224.26 g/mol
InChI Key: CEHFNZDOHWFNOA-UHFFFAOYSA-N
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Description

4-Ethoxybenzo[c]cinnoline is a heterocyclic compound that belongs to the family of benzo[c]cinnoline. It is a nitrogen-containing compound that has shown potential in various scientific research applications. This compound has gained significant attention from researchers due to its unique properties and potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 4-ethoxybenzo[c]cinnoline is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

Studies have shown that 4-ethoxybenzo[c]cinnoline has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-ethoxybenzo[c]cinnoline in lab experiments is its potential anticancer activity. This compound has been found to inhibit the growth of cancer cells, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to study in certain experimental settings.

Future Directions

There are several future directions for research on 4-ethoxybenzo[c]cinnoline. One potential direction is to further investigate its anticancer activity and explore its potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could help to facilitate its use in various scientific research applications.

Synthesis Methods

The synthesis of 4-ethoxybenzo[c]cinnoline can be achieved through a multi-step process. The first step involves the condensation of 2-ethoxybenzaldehyde with malononitrile to form 2-ethoxy-3-(2-cyano-2-ethoxyvinyl)benzo[c]cinnoline. The second step involves the cyclization of this intermediate compound with ammonium acetate to form 4-ethoxybenzo[c]cinnoline.

Scientific Research Applications

4-Ethoxybenzo[c]cinnoline has shown potential in various scientific research applications. It has been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential anti-inflammatory and antioxidant properties.

properties

IUPAC Name

4-ethoxybenzo[c]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-17-13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHFNZDOHWFNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1N=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybenzo[c]cinnoline

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